

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyladamantane

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Compound of Interest

Compound Name: 1-Ethynyladamantane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-ethynyladamantane**, a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure and reactive ethynyl group make it a valuable synthon for the development of novel therapeutics and advanced materials. This document details established synthetic protocols, thorough characterization data, and experimental workflows to aid researchers in their scientific endeavors.

Synthesis of 1-Ethynyladamantane

Several synthetic routes to **1-ethynyladamantane** have been reported, primarily starting from readily available adamantane derivatives such as 1-bromoadamantane or adamantane carboxaldehyde. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Synthesis from 1-Bromoadamantane

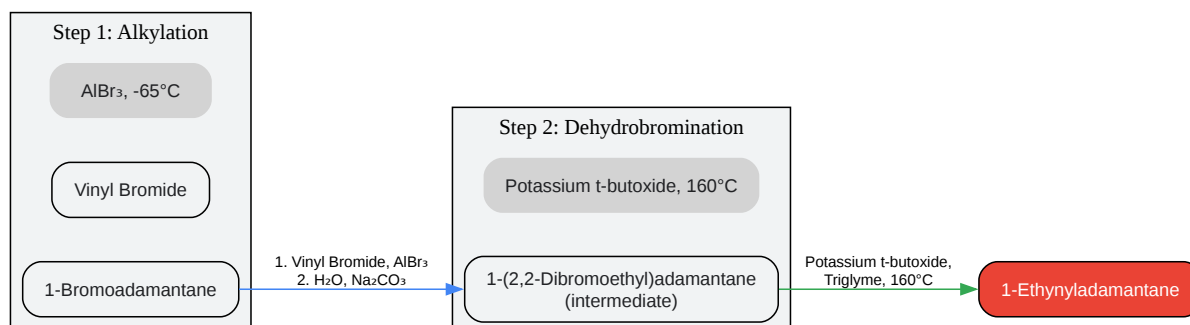
A common and effective method for the preparation of **1-ethynyladamantane** involves the reaction of 1-bromoadamantane with vinyl bromide, followed by dehydrobromination.^{[1][2]} This two-step, one-pot synthesis provides the target compound in good yield.

Experimental Protocol:

- A solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) is cooled to -65°C.[1]
- Aluminum bromide (10 g) is added portionwise over 2 hours while maintaining the low temperature.[1]
- The reaction mixture is then poured onto ice (500 g) and neutralized with a 10% aqueous sodium carbonate solution.[1]
- The aqueous layer is extracted with methylene chloride (3 x 100 ml).[1]
- The combined organic extracts are dried over magnesium sulfate (MgSO₄) and evaporated to yield an oil containing 1-(2,2-dibromoethyl)adamantane.[1]
- This intermediate is dissolved in triglyme (100 ml), and potassium t-butoxide (38 g, 0.34 mol) is added.[1]
- The mixture is heated to 160°C for 3 hours.[1]
- After cooling, the mixture is diluted with water (300 ml) and extracted with hexane (3 x 100 ml).[1]
- The combined hexane extracts are dried (MgSO₄) and distilled to afford **1-ethynyladamantane**. [1]

A modification of this procedure utilizes triethylene glycol as the solvent for the dehydrobromination step, reportedly achieving a 60% overall yield.[2]

Reaction Workflow:



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Caption: Synthesis of **1-Ethynyladamantane** from 1-Bromoadamantane.

Synthesis via Elimination from a Dihalo-Precursor

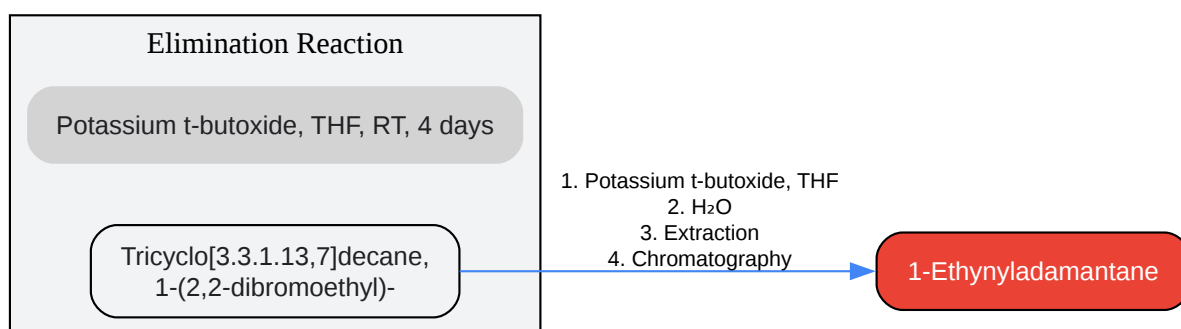
Another reported synthesis involves the elimination reaction of a dihalo-adamantane derivative using a strong base.[3]

Experimental Protocol:

- In an argon-protected glove box, potassium tert-butoxide (4.2 g, 37.9 mmol) is added to a Schlenk flask.[3]
- Freshly distilled tetrahydrofuran (THF, 20 mL) is added, and the mixture is cooled to -10°C . [3]
- A solution of Tricyclo[3.3.1.1^{3,7}]decane, 1-(2,2-dibromoethyl)- (CAS: 91800-98-5) (4.1 g, 12.6 mmol) in THF is added dropwise.[3]
- The reaction mixture is stirred at room temperature under an argon atmosphere for 4 days. [3]
- The reaction is quenched with water and extracted twice with diethyl ether (20 mL).[3]

- The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[3]
- After filtration, the solvent is removed under vacuum, and the residue is purified by silica gel column chromatography using hexane as the eluent to give **1-ethynyladamantane** as a white solid.[3]

Reaction Workflow:



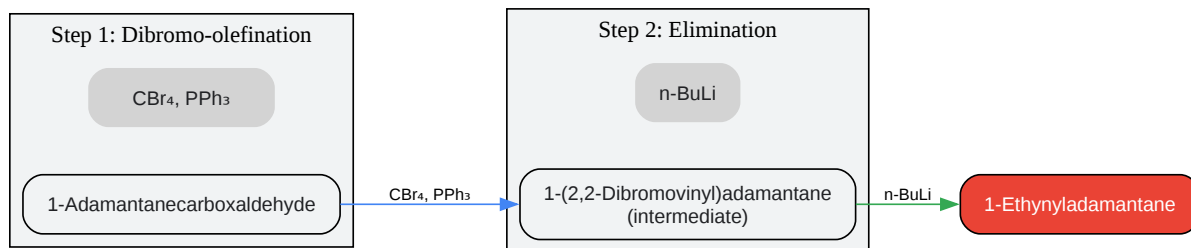
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Caption: Synthesis of **1-Ethynyladamantane** via Elimination.

Synthesis via the Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes to terminal alkynes.[4][5][6][7] This methodology can be applied to the synthesis of **1-ethynyladamantane** starting from 1-adamantanecarboxaldehyde. The reaction proceeds in two steps: formation of a dibromoalkene followed by elimination to the alkyne.[4]

Conceptual Workflow:



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Caption: Corey-Fuchs Synthesis of **1-Ethynyladamantane**.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **1-ethynyladamantane**. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆	[3][8]
Molecular Weight	160.26 g/mol	[3]
CAS Number	40430-66-8	[3]
Appearance	White to Off-White Solid	[3]
Melting Point	82-83 °C	[1][3]
Boiling Point	95-100 °C (1 mm Hg)	[1]
Solubility	Slightly soluble in Acetone and Chloroform	[3]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR (500 MHz, CDCl ₃)	δ 2.08 (s, 1H, ≡CH), 1.94 (m, 3H, adamantane-H), 1.87 (m, 6H, adamantane-H ₂), 1.67 (m, 6H, adamantane-H ₂)	[3]
¹³ C NMR (125.8 MHz, CDCl ₃)	δ 93.1 (≡C-), 66.6 (≡CH), 42.7, 36.3, 29.4, 27.9 (adamantane-C)	[3]
Mass Spectrometry (GC-EI, positive ion mode)	m/z calculated for C ₁₂ H ₁₆ (M ⁺): 160.1252, found: 160.0990	[3]

Applications in Drug Development and Materials Science

The rigid adamantane cage imparts unique properties such as high lipophilicity and metabolic stability to molecules. The terminal alkyne functionality of **1-ethynyladamantane** serves as a versatile handle for further chemical modifications, including:

- Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex molecules.
- Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds with aryl or vinyl halides.
- Polymer Synthesis: **1-Ethynyladamantane** can be used as a monomer in the synthesis of polymers with high thermal stability and unique mechanical properties.

These reactions make **1-ethynyladamantane** a valuable starting material for the synthesis of a wide range of compounds with potential applications in drug discovery, including antiviral and anticancer agents, as well as in the development of advanced polymers and functional materials.

This guide provides a foundational understanding of the synthesis and characterization of **1-ethynyladamantane**. For further details and specific applications, researchers are encouraged

to consult the cited literature.

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